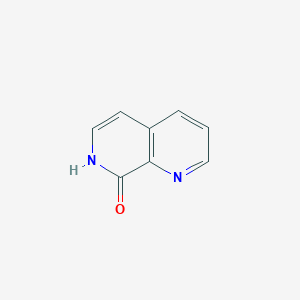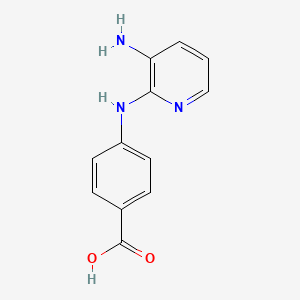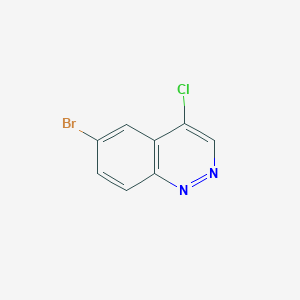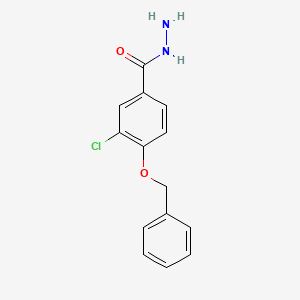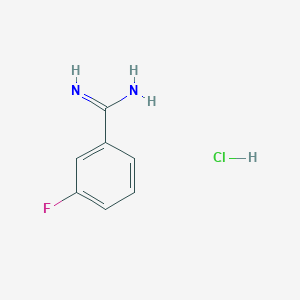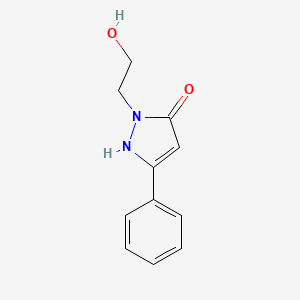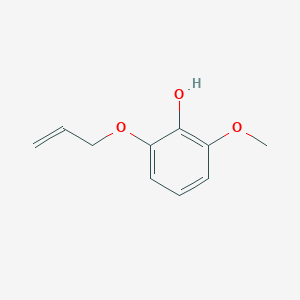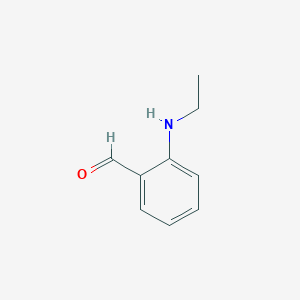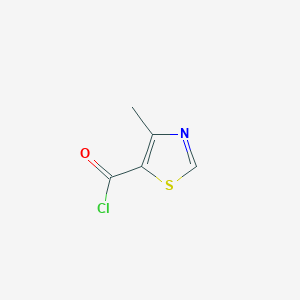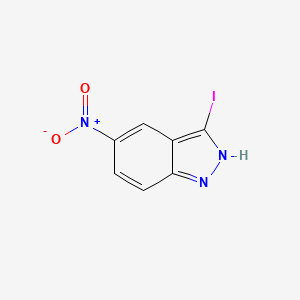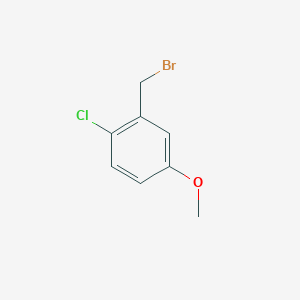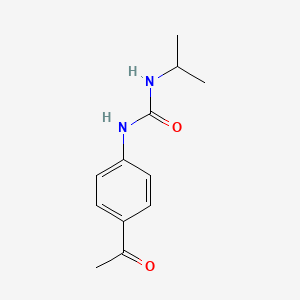
1-(4-Acetylphenyl)-3-(propan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetylphenyl)-3-(propan-2-yl)urea, also known as 4-acetyl-3-propylurea (APU), is an organic compound belonging to the class of ureas. It is a white, crystalline solid with a melting point of 160°C and a boiling point of 250°C. APU is used in a variety of scientific applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry and as a catalyst in biocatalytic reactions.
Applications De Recherche Scientifique
Urease Inhibitors and Medical Applications
Urease inhibitors have been explored for their potential in treating gastric and urinary tract infections. The enzyme urease catalyzes the hydrolysis of urea, leading to infections by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite only one compound, acetohydroxamic acid, being clinically used due to severe side effects, the exploration for alternative urease inhibitors continues, highlighting the necessity for further research in this domain (Kosikowska & Berlicki, 2011).
Urea Biosensors
The detection and quantification of urea concentration through biosensors have seen advancements, indicating its importance in diagnosing critical diseases such as kidney failure and gastrointestinal issues. The use of nanoparticles and conducting polymers in urea biosensors suggests a growing field of research aiming to improve health diagnostics (Botewad et al., 2021).
Drug Design
Ureas play a crucial role in drug design due to their unique hydrogen-binding capabilities. They are incorporated into small molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This area of research confirms the significance of urea moiety in medicinal chemistry, encouraging its further exploration as a structural motif (Jagtap et al., 2017).
Agriculture and Energy Supply
Urea's role in agriculture as a nitrogen carrier and its potential for safe, sustainable, and long-term energy supply have been explored. The use of urea in ruminant diets and its implications for soil nitrogen management highlight its significance in improving agricultural efficiency. Additionally, the potential of urea as a hydrogen carrier for fuel cells presents an innovative approach to addressing future energy needs (Rollinson et al., 2011).
Propriétés
IUPAC Name |
1-(4-acetylphenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)13-12(16)14-11-6-4-10(5-7-11)9(3)15/h4-8H,1-3H3,(H2,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNBENCIDTUZFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502325 |
Source


|
| Record name | N-(4-Acetylphenyl)-N'-propan-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-(propan-2-yl)urea | |
CAS RN |
72531-19-2 |
Source


|
| Record name | N-(4-Acetylphenyl)-N'-propan-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

